molecular formula C10H16N4O4 B150938 3-Aminopropanenitrile hemifumarate CAS No. 2079-89-2

3-Aminopropanenitrile hemifumarate

Cat. No.: B150938
CAS No.: 2079-89-2
M. Wt: 256.26 g/mol
InChI Key: NYMXYZMHOZAPHQ-UHFFFAOYSA-N
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Description

3-Aminopropanenitrile hemifumarate is a chemical compound with the molecular formula C7H10N2O4. It is a salt formed from 3-aminopropionitrile and fumaric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

3-Aminopropanenitrile hemifumarate, also known as β-aminopropionitrile (BAPN), primarily targets the enzyme lysyl oxidase . Lysyl oxidase plays a crucial role in the cross-linking of collagen, a structural protein that provides strength and stability to various tissues in the body .

Mode of Action

BAPN acts as an irreversible inhibitor of lysyl oxidase . By binding to this enzyme, BAPN prevents the formation of cross-links between collagen molecules . This inhibition disrupts the normal structure and function of collagen-rich tissues.

Biochemical Pathways

The inhibition of lysyl oxidase by BAPN affects the collagen biosynthesis pathway . Under normal conditions, lysyl oxidase catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen, leading to the formation of aldehyde groups. These groups can then react with each other or with other lysine or hydroxylysine residues to form cross-links, stabilizing the collagen structure. BAPN’s inhibition of lysyl oxidase disrupts this process, preventing the formation of these cross-links .

Result of Action

The inhibition of collagen cross-linking by BAPN can lead to a variety of effects at the molecular and cellular levels. These include changes in the mechanical properties of collagen-rich tissues, such as reduced tensile strength . At the cellular level, these changes can affect cell adhesion, migration, and other processes that depend on the physical properties of the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopropanenitrile hemifumarate typically involves the reaction of 3-aminopropionitrile with fumaric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a crystalline solid. The reaction conditions can be adjusted based on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropanenitrile hemifumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Aminopropanenitrile hemifumarate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of 3-aminopropionitrile and fumaric acid, which imparts distinct chemical and biological properties. Its ability to inhibit lysyl oxidase and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-aminopropanenitrile;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2C3H6N2/c5-3(6)1-2-4(7)8;2*4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);2*1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMXYZMHOZAPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C#N.C(CN)C#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045751
Record name 3-Aminopropionitrile fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-89-2
Record name 3-Aminopropionitrile fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BAPN fumarate interact with its target and what are the downstream effects?

A1: BAPN fumarate acts as a lysyl oxidase (LOX) inhibitor. [] LOX is a copper-dependent enzyme essential for the crosslinking of collagen and elastin, crucial structural proteins in connective tissues. [, ] By inhibiting LOX, BAPN fumarate disrupts the formation of these crosslinks, leading to altered collagen morphology, including increased D-spacing, and weakened connective tissues. [] This can manifest as skeletal deformities (osteolathyrism), aortic aneurysms, and other connective tissue abnormalities. [, , , , ]

Q2: What is the structural characterization of BAPN fumarate?

A2: While the provided abstracts don't delve into detailed spectroscopic data, BAPN fumarate (Bis(3-aminopropiononitrile) fumarate) is a salt formed by the combination of two molecules of the base β-aminopropionitrile (BAPN) with one molecule of fumaric acid. This information allows us to deduce its basic structural characteristics.

Q3: How does BAPN fumarate affect collagen synthesis and structure?

A3: BAPN fumarate doesn't directly affect collagen synthesis but disrupts its structural integrity. [] Studies show no change in gene expression of type I collagen or LOX in the presence of BAPN fumarate. [] Instead, it primarily acts by inhibiting LOX, the enzyme responsible for crosslinking collagen fibers. This inhibition leads to the accumulation of immature collagen crosslinks and a decrease in mature crosslinks, affecting the tensile strength and structural integrity of collagen fibers. []

Q4: What are the toxicological effects of BAPN fumarate in different species?

A4: BAPN fumarate exhibits varying degrees of toxicity across different species. In chicks and turkeys, it causes skeletal deformities, aortic aneurysms, and other lathyrogenic effects. [, , ] While rats also develop aortic aneurysms, they seem less susceptible to skeletal deformities and exhibit male priapism as a unique symptom. [, , ] Interestingly, hamsters show relative resistance to BAPN fumarate, developing only mild skeletal lesions and aortic damage compared to rats. [] This highlights species-specific differences in BAPN fumarate toxicity and metabolism.

Q5: How is BAPN fumarate metabolized in the body?

A5: Research suggests that BAPN fumarate metabolism might be linked to its toxicity. Studies in rats indicate that the compound can be metabolized into cyanoacetic acid (CAA). [] Interestingly, rats displaying less severe skeletal deformities excreted higher levels of CAA, suggesting a potential detoxification pathway. [] Further research is needed to fully elucidate the metabolic pathways of BAPN fumarate in different species and its connection to observed toxicities.

Q6: Can other nitriles induce lathyrogenic effects similar to BAPN fumarate?

A6: Yes, other organic nitriles have been shown to induce lathyrogenic effects. Studies demonstrate that compounds like 2,2′-iminodipropionitrile (IDPN), ethylene cyanohydrin, succinonitrile, 5-aminovaleronitrile, and n-valeronitrile can lead to the excretion of CAA in rat urine, indicating their potential for lathyrogenic activity. [] 2-Cyanopropylamine (CPA), a methyl analog of BAPN, also induces dissecting aortic aneurysms and skeletal deformities in chicks, turkeys, and rats. [] These findings suggest that the lathyrogenic properties might be attributed to a specific chemical moiety or a shared metabolic pathway.

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